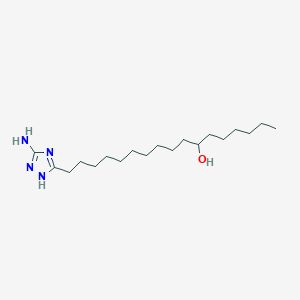

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol

Description

Properties

IUPAC Name |

17-(3-amino-1H-1,2,4-triazol-5-yl)heptadecan-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O/c1-2-3-4-11-14-17(24)15-12-9-7-5-6-8-10-13-16-18-21-19(20)23-22-18/h17,24H,2-16H2,1H3,(H3,20,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNDSWPNVDTKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC1=NC(=NN1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product efficiently .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to produce the compound for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol and related compounds from the evidence:

Key Observations:

Core Heterocycle Diversity: The target compound’s 1,2,4-triazole core distinguishes it from 1,2,3-triazole or benzimidazole-based analogs (e.g., and ).

Alkyl Chain vs. Aromatic Systems: The heptadecanol chain introduces hydrophobicity and conformational flexibility, contrasting with rigid aromatic systems in ’s thiadiazoles and thiazoles. This may enhance membrane penetration but reduce specificity for polar binding pockets .

Biological Activity Trends: Thiazole and thiadiazole derivatives () show potent activity against hepatocellular carcinoma (HepG2), with IC₅₀ values <3 µM. The 5-amino-1,2,4-triazole moiety in the target compound could similarly engage cellular targets (e.g., kinases or DNA repair enzymes) but requires empirical validation .

Synthetic Accessibility: Microwave-assisted synthesis routes for 3-(5-amino-1,2,4-triazol-3-yl)propanamides () suggest scalable methods for modifying the triazole’s substituents, which could be adapted for the target compound’s synthesis.

Structure-Activity Relationship (SAR) Insights

- Amino Group Impact: The 5-amino group on the triazole likely enhances solubility and hydrogen-bond donor capacity, critical for interactions with biological targets (e.g., enzyme active sites) .

- Shorter-chain analogs (e.g., C3 propanamides in ) may exhibit better pharmacokinetic profiles .

- Heterocycle Hybridization : Hybrid structures combining triazoles with thiadiazoles or thiazoles () show synergistic effects in cytotoxicity, suggesting combinatorial strategies for optimizing the target compound’s bioactivity .

Biological Activity

Overview

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is a synthetic organic compound with the molecular formula C19H38N4O. It features a triazole ring and a long aliphatic chain, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, antimicrobial activity, and anticorrosive properties.

Chemical Structure and Properties

The compound consists of a triazole moiety linked to a heptadecan-7-ol backbone. The presence of the hydroxyl group and the long carbon chain significantly influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H38N4O |

| Molecular Weight | 338.5 g/mol |

| CAS Number | 2279123-46-3 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial activity. In a study evaluating various derivatives of 5-amino-1H-1,2,4-triazoles, it was found that 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol demonstrated effective inhibition against several bacterial strains at varying concentrations. The compound's mechanism is thought to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol has also been explored. A comparative study reported that derivatives containing triazole moieties showed promising antiproliferative effects against various cancer cell lines. For instance, compounds similar to 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The apoptosis-inducing capability was linked to the compound's ability to modulate apoptotic pathways and enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anticorrosion Activity

In addition to its biological applications, this compound has been investigated for its effectiveness as a corrosion inhibitor in chloride-containing environments. Studies showed that at a concentration of 10 mmol/L, it achieved up to 97% protection against copper corrosion. The presence of the hydroxyl group in the structure appears to enhance its protective capabilities by forming stable complexes with metal surfaces .

The biological activity of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical metabolic processes.

- Cell Membrane Disruption : The long aliphatic chain may integrate into lipid membranes, altering their integrity and function.

- Apoptotic Pathways : The compound can modulate signaling pathways that lead to programmed cell death in cancer cells.

Study on Anticancer Activity

A notable study evaluated the antiproliferative effects of various triazole derivatives against cancer cell lines such as MGC-803 and PC-3. Results indicated that compounds with longer alkyl chains exhibited enhanced activity compared to shorter ones. Specifically, derivatives similar to 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol showed IC50 values ranging from 6 µM to over 100 µM across different cell lines .

Corrosion Inhibition Study

In another investigation focused on corrosion inhibition, it was demonstrated that increasing the concentration of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol led to a corresponding increase in protective efficiency against copper corrosion in acidic environments . This study highlighted the compound's potential application in industrial settings where metal degradation is a concern.

Q & A

Q. What methodological steps are recommended for synthesizing 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol, and how can purity be verified?

To synthesize this compound, begin with a literature review to identify analogous triazole-containing syntheses. For example, reflux conditions (e.g., 8 hours at elevated temperatures with AcONa/AcOH catalysts) used in thiazolo-triazinone derivatives may guide reaction optimization . Post-synthesis, purify via recrystallization (ethanol is common for similar compounds) , and confirm purity using thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water solvent systems (8.7:1.2:1.1 ratio) and iodine visualization . NMR and elemental analysis (as in quinoline-pyrazole derivatives) should validate structural integrity .

Q. How should researchers design initial stability and reactivity studies for this compound?

Conduct accelerated stability testing under varying pH, temperature, and humidity. While heptadecanol derivatives are stable under standard conditions , the triazole moiety may introduce reactivity. Test compatibility with oxidizers (e.g., peroxides) and polar solvents, referencing protocols from environmental fate studies that assess abiotic transformations . Use spectroscopic methods (FTIR, HPLC) to monitor degradation products.

Q. What analytical techniques are essential for characterizing physical-chemical properties?

- Solubility : Perform phase-solubility studies in water, ethanol, and DMSO, noting heptadecanol’s inherent hydrophobicity .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Partition coefficients : Measure logP values via shake-flask or HPLC methods, critical for bioavailability predictions.

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting specific biological pathways?

Leverage generative models like Adapt-cMolGPT to predict derivatives with improved target affinity. This approach combines molecular docking (for binding site analysis) and QSAR modeling to prioritize candidates with optimal pharmacokinetic profiles . Validate predictions via in vitro assays, such as enzyme inhibition studies, as seen in benzimidazole-carboxylic acid syntheses .

Q. What experimental frameworks are recommended for assessing ecological impacts and human exposure risks?

Adopt a tiered approach from Project INCHEMBIOL:

- Phase 1 : Determine environmental distribution (soil/water partitioning) using OECD 121 guidelines .

- Phase 2 : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) and biodegradability via OECD 301 tests.

- Phase 3 : Model human exposure pathways (dermal, inhalation) using physiologically based pharmacokinetic (PBPK) simulations .

Q. How should researchers address contradictory data in bioactivity or synthetic yield outcomes?

- Replicate experiments : Use randomized block designs (e.g., split-split plots with four replicates) to isolate variables like reaction time or catalyst concentration .

- Meta-analysis : Compare results with structurally similar compounds (e.g., pyrazol-3-one derivatives) to identify trends in triazole reactivity .

- Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities that may skew bioactivity results .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Catalyst screening : Test alternatives to AcONa/AcOH, such as DMAP or ionic liquids, to enhance regioselectivity .

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reflux duration .

- Green chemistry : Explore solvent-free conditions or microwave-assisted synthesis to reduce waste, as demonstrated in thiophene-methanone syntheses .

Methodological Considerations

- Data validation : Cross-reference spectral data with PubChem entries for analogous triazole derivatives to ensure consistency .

- Ethical compliance : Follow APA standards for transparent reporting of synthetic protocols and statistical analyses .

- Interdisciplinary collaboration : Integrate synthetic chemistry with computational toxicology to accelerate risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.